molecular formula C8H12N2O2S B8432826 Ethyl 3-isopropyl-[1,2,4]thiadiazole-5-carboxylate

Ethyl 3-isopropyl-[1,2,4]thiadiazole-5-carboxylate

Cat. No. B8432826
M. Wt: 200.26 g/mol
InChI Key: IPCWFCNYWRGHHC-UHFFFAOYSA-N
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Patent
US05583092

Procedure details

Ethyl cyanoformate (38.6 g, 0.39 mol) is added to a stirred solution of 5-isopropyl-[1,3,4]oxathiazolin-2-one (18.5 g, 0.13 mol) in p-xylene (180 ml). The mixture is refluxed for 6 hours and then the solvent is evaporated in vacuo to give crude ethyl 3-isopropyl-[1,2,4]thiadiazole-5-carboxylate (25.2 g, 97%) as a yellow oil, which is used without purification for the next step.
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])#[N:2].[CH:8]([C:11]1OC(=O)[S:13][N:12]=1)([CH3:10])[CH3:9]>CC1C=CC(C)=CC=1>[CH:8]([C:11]1[N:2]=[C:1]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[S:13][N:12]=1)([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
38.6 g
Type
reactant
Smiles
C(#N)C(=O)OCC
Name
Quantity
18.5 g
Type
reactant
Smiles
C(C)(C)C1=NSC(O1)=O
Name
Quantity
180 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NSC(=N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 25.2 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.